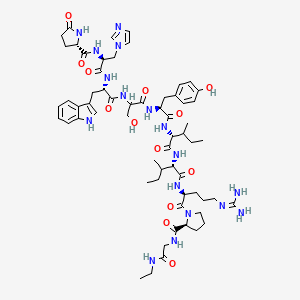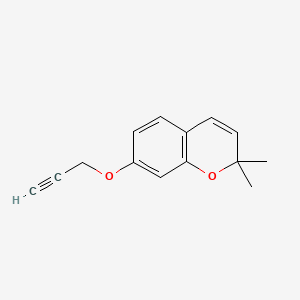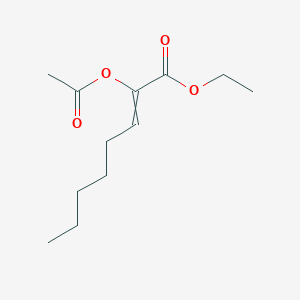
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound with the molecular formula C7H12NO3P It is a member of the dioxaphospholane family, characterized by its unique structure containing both isocyanate and dioxaphospholane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: Can participate in cycloaddition reactions with compounds containing multiple bonds.
Polymerization: Can be used as a monomer in the synthesis of polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and alkenes. Reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions with this compound include urea derivatives, carbamates, and various polymeric materials
Applications De Recherche Scientifique
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as flame retardants and coatings.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a chloro group instead of an isocyanate group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different types of chemical reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different reactivity and applications.
Uniqueness
2-Isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unique due to its combination of isocyanate and dioxaphospholane functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
72666-66-1 |
|---|---|
Formule moléculaire |
C7H12NO3P |
Poids moléculaire |
189.15 g/mol |
Nom IUPAC |
2-isocyanato-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H12NO3P/c1-6(2)7(3,4)11-12(10-6)8-5-9/h1-4H3 |
Clé InChI |
IRTUWNOZIJZAJX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OP(O1)N=C=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


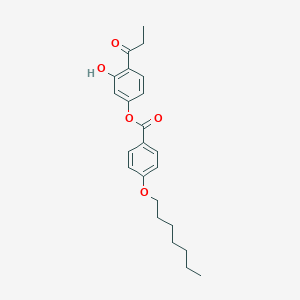
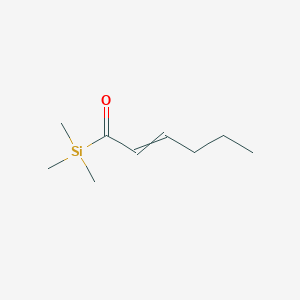
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
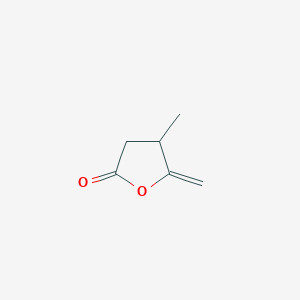
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
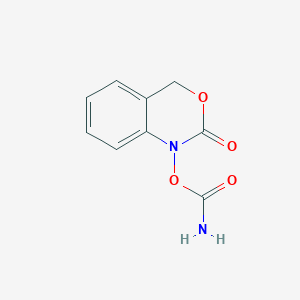
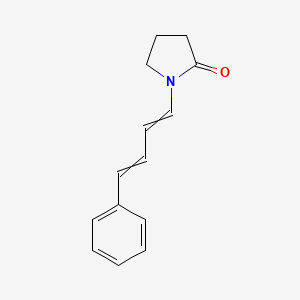
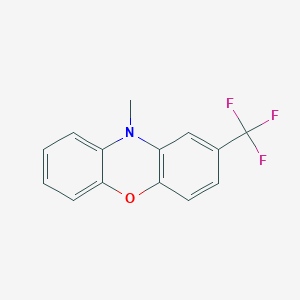
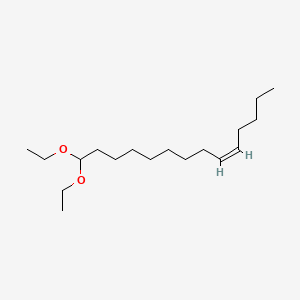
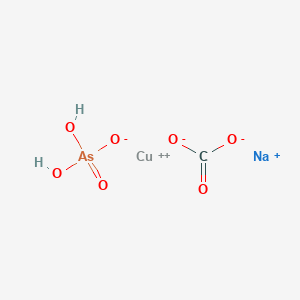
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
